3,4-dimethoxy-N-{1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide
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Overview
Description
3,4-DIMETHOXY-N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE: is a complex organic compound with a molecular formula of C26H27N3O3 This compound is characterized by the presence of methoxy groups, a benzimidazole moiety, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-DIMETHOXY-N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative.
Attachment of the 2-Methylphenylmethyl Group: This step involves the alkylation of the benzimidazole core using a suitable alkylating agent.
Formation of the Benzamide Structure: The final step involves the acylation of the intermediate with 3,4-dimethoxybenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy groups in the compound can undergo oxidation to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an antimicrobial agent.
- Studied for its antioxidant properties.
Medicine:
- Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry:
- Utilized in the development of new materials with specific chemical properties.
- Employed in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 3,4-DIMETHOXY-N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to DNA: Intercalates between DNA bases, disrupting the replication process.
Inhibit Enzymes: Acts as an inhibitor of certain enzymes involved in cellular metabolism.
Induce Apoptosis: Triggers programmed cell death in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
- 3,4-Dimethoxy-N-methylbenzamide
- 3-Chloro-4,5-dimethoxy-N-[(2-methylphenyl)methyl]benzamide
- 2,3-Dimethoxybenzoic acid derivatives
Uniqueness:
- The presence of the benzimidazole moiety and the specific substitution pattern on the aromatic rings make 3,4-DIMETHOXY-N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE unique compared to other similar compounds. This unique structure contributes to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C26H27N3O3 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]ethyl]benzamide |
InChI |
InChI=1S/C26H27N3O3/c1-17-9-5-6-10-20(17)16-29-22-12-8-7-11-21(22)28-25(29)18(2)27-26(30)19-13-14-23(31-3)24(15-19)32-4/h5-15,18H,16H2,1-4H3,(H,27,30) |
InChI Key |
NVTZRWVVVRVIGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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